molecular formula C12H14N4O2S B2894481 N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013785-86-8

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2894481
M. Wt: 278.33
InChI Key: PJKZFIUIEGJFRF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has been studied for its potential multi-target-directed ligand properties . It is part of a family of compounds known as amides, which are widely spread biologically active compounds with an extended range of applications in medicine, biotechnology, and agriculture .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the use of easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is characterized by NMR, FTIR, and elemental analysis . The detailed characterization data of each derivative is given as: N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide .


Chemical Reactions Analysis

The synthesized compounds were further tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Research has focused on synthesizing and characterizing new derivatives with potential biological activities. For example, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized for their structures and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the versatility of this chemical framework for generating new bioactive compounds (Hassan et al., 2014).
  • Chemical Characterization : Another study focused on the synthesis of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates, further characterized by spectral and elemental analyses, highlighting the compound's potential for anti-inflammatory activities (Yuvaraj et al., 2014).

Biological Evaluation

  • Anticancer and Anti-inflammatory Properties : The novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing promise in the fight against cancer and inflammation (Rahmouni et al., 2016).
  • Antibacterial Activities : Compounds derived from this chemical structure have been assessed for their antibacterial properties, with some showing significant activity against bacterial strains. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Advanced Synthesis Techniques

  • Enantioselective Synthesis : Research into enantioselective synthesis methods has led to the development of complex molecules like (-)-hennoxazole A, illustrating the compound's framework versatility for synthesizing biologically active natural products (Smith et al., 2007).

Miscellaneous Applications

  • Antioxidant Additives : Some studies have explored the use of related thiazole derivatives as antioxidant additives for lubricating oils, showing the compound's potential beyond pharmaceutical applications (Amer et al., 2011).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKZFIUIEGJFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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